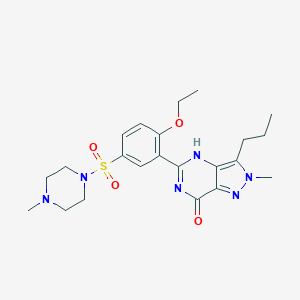
Iso Sildenafil
Overview
Description
Iso Sildenafil is a chemical compound structurally similar to Sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound differs from Sildenafil by the methylation at the N2 position of the pyrazolopyrimidine fragment instead of the N1 position . This structural variation results in different chemical and physical properties, making this compound a subject of interest in scientific research.
Mechanism of Action
Target of Action
Iso Sildenafil, also known as Isosildenafil, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and also found in the smooth muscle cells of vessel walls and the lung tissue .
Mode of Action
This compound works by blocking PDE5 , thereby preventing the breakdown of cGMP . This action leads to an increase in the levels of cGMP, which in turn results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide (NO)/cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation, which then activates the enzyme guanylate cyclase. This enzyme increases levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood flow for an erection . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thus enhancing and prolonging the vasodilatory effect of NO .
Pharmacokinetics
The pharmacokinetic behavior of this compound is complex and interdependent . It is administered orally and should be taken about an hour before sexual activity . After administration, the drug gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for this compound to be completely removed from the body . This compound is a substrate of the cytochrome P3A4 (CYP3A4) enzyme, which predominantly mediates its hepatic elimination .
Result of Action
The primary result of this compound’s action is the facilitation of erectile function . By inhibiting PDE5 and thus enhancing the effect of cGMP, this compound helps increase blood flow to the penis and produces an erection during sexual stimulation . It also results in dilation of the blood vessels in the lungs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cigarette smoking has been found to increase the exposure of sildenafil, a related compound, to a statistically significant level . Furthermore, sildenafil and its metabolites have been found in the environment, leading to concerns about potential environmental health impacts .
Biochemical Analysis
Biochemical Properties
Iso Sildenafil is known to interact with various enzymes and proteins within the body . It acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme involved in the regulation of blood flow in certain areas of the body . The interaction between this compound and PDE5 is critical to its function and therapeutic potential .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been reported to cause mild and transient visual symptoms in some patients, indicating its effects on retinal cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level by blocking PDE5, an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in certain areas of the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound remains stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, revealing that its impact varies with different dosages . At certain thresholds, this compound has been observed to have beneficial effects, while at high doses, it may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been reported to share a common metabolic pathway with numerous drugs, indicating its potential for drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that ensures its effective delivery to its sites of action . It interacts with various transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications, which can influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso Sildenafil involves several steps, starting with the preparation of the pyrazolopyrimidine core. The key steps include:
Formation of the Pyrazolopyrimidine Core: This involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under controlled conditions.
Methylation: The critical step that differentiates this compound from Sildenafil is the methylation at the N2 position of the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Iso Sildenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Iso Sildenafil has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of phosphodiesterase inhibitors.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications in treating conditions similar to those treated by Sildenafil.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Iso Sildenafil
This compound is unique due to its structural modification at the N2 position, which may result in different pharmacological properties compared to Sildenafil. This uniqueness makes it a valuable compound for research to understand the impact of structural changes on the activity and selectivity of PDE5 inhibitors .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJOHLAUWUPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476531 | |
| Record name | Iso Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253178-46-0 | |
| Record name | Isosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iso Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the structural differences between Sildenafil and Iso-Sildenafil translate to differences in their electrostatic potentials (ESPs) and potential biological implications?
A2: The distinct spatial arrangements and methylation patterns in Sildenafil and Iso-Sildenafil contribute to significant differences in their ESPs. Iso-Sildenafil, existing as a hydrogen-bonded dimer, exhibits a predominantly positive ESP surrounding the dimer. In contrast, Sildenafil, with its planar conformation, displays a different ESP distribution []. These variations in ESPs could influence their interactions with biological targets, potentially leading to differences in binding affinities, pharmacological activities, and overall efficacy.
A3: While Icariin has demonstrated potential cardioprotective effects in preclinical studies, particularly in an isoproterenol-induced postinfarction model in Wistar rats [], there is currently no published research investigating the potential synergistic effects of Icariin with either Sildenafil or Iso-Sildenafil. Further research is needed to explore any potential interactions and combined effects of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


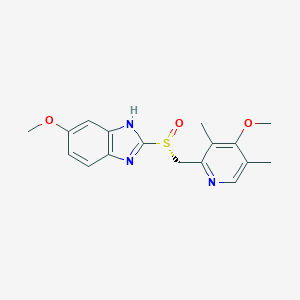
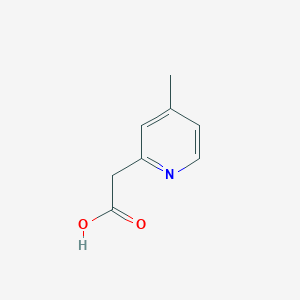
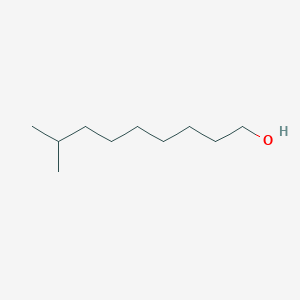
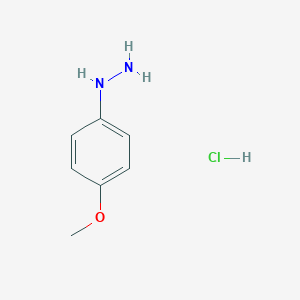
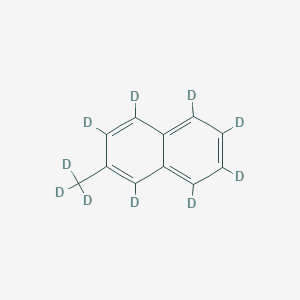
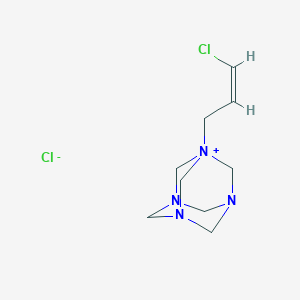
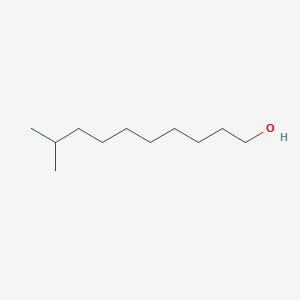
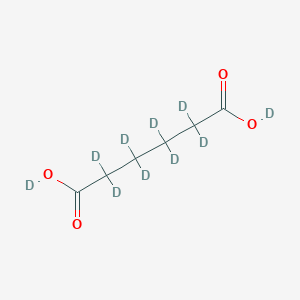
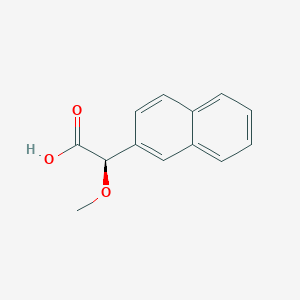
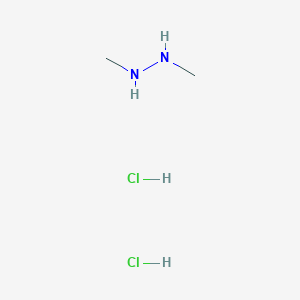
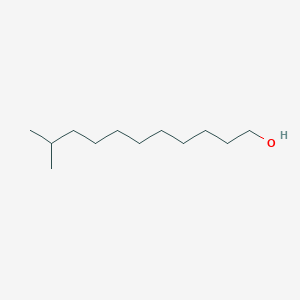
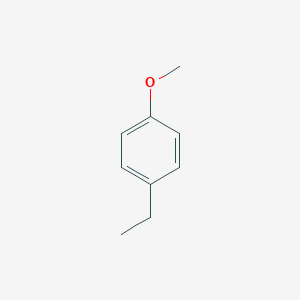
![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)

